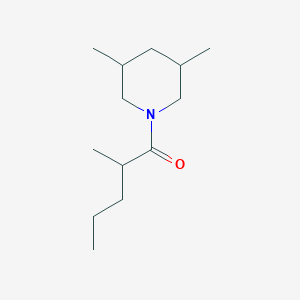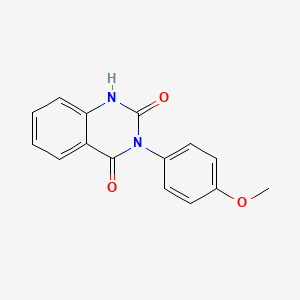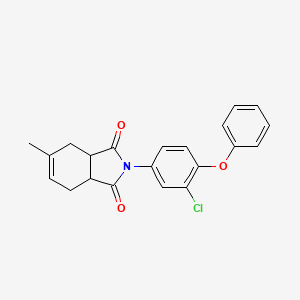
3,5-dimethyl-1-(2-methylpentanoyl)piperidine
描述
3,5-dimethyl-1-(2-methylpentanoyl)piperidine, also known as DMPVP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a derivative of pyrrolidine and is structurally similar to other cathinones such as MDPV and α-PVP. DMPVP has been used as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.
作用机制
3,5-dimethyl-1-(2-methylpentanoyl)piperidine acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in their extracellular concentrations in the brain. This results in a stimulant effect, including increased alertness, energy, and euphoria. The exact mechanism of action of this compound is not fully understood, but it is thought to involve interactions with the dopamine and norepinephrine transporters.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased body temperature. Chronic use of this compound has been associated with neurotoxicity and cardiovascular complications.
实验室实验的优点和局限性
The advantages of using 3,5-dimethyl-1-(2-methylpentanoyl)piperidine in lab experiments include its ability to produce consistent and reproducible effects on the central nervous system, as well as its structural similarity to other cathinones, which allows for comparisons between different compounds. The limitations include its potential for abuse and the need for careful handling due to its psychoactive properties.
未来方向
Future research on 3,5-dimethyl-1-(2-methylpentanoyl)piperidine could focus on its potential therapeutic applications, such as its use as a treatment for attention deficit hyperactivity disorder or depression. It could also investigate the long-term effects of this compound on the brain and cardiovascular system, as well as its potential for addiction and abuse liability. Additionally, research could explore the development of new cathinone derivatives with improved safety profiles and therapeutic potential.
科学研究应用
3,5-dimethyl-1-(2-methylpentanoyl)piperidine has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been shown to have similar effects to other cathinones, including increased dopamine and norepinephrine release and inhibition of their reuptake. This compound has also been used to investigate the mechanisms underlying addiction and drug abuse.
属性
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-methylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-6-12(4)13(15)14-8-10(2)7-11(3)9-14/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNGFYCOKWTRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CC(CC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953730.png)
![{2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenoxy}acetic acid](/img/structure/B3953744.png)
![N-cyclopropyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3953747.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B3953750.png)
![N-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B3953758.png)

![7-[(5-iodo-2-furyl)methylene]-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3953775.png)
![5-{3,5-dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953782.png)

![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B3953789.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dichlorobenzamide](/img/structure/B3953798.png)
![1-allyl-3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B3953810.png)

